tert-butyl (1S,2S,5R)-2-(hydroxymethyl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate tert-butyl (1S,2S,5R)-2-(hydroxymethyl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13855762
InChI: InChI=1S/C12H22N2O3/c1-12(2,3)17-11(16)14-8-4-5-10(14)9(7-15)13-6-8/h8-10,13,15H,4-7H2,1-3H3/t8-,9-,10+/m1/s1
SMILES: CC(C)(C)OC(=O)N1C2CCC1C(NC2)CO
Molecular Formula: C12H22N2O3
Molecular Weight: 242.31 g/mol

tert-butyl (1S,2S,5R)-2-(hydroxymethyl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate

CAS No.:

Cat. No.: VC13855762

Molecular Formula: C12H22N2O3

Molecular Weight: 242.31 g/mol

* For research use only. Not for human or veterinary use.

tert-butyl (1S,2S,5R)-2-(hydroxymethyl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate -

Specification

Molecular Formula C12H22N2O3
Molecular Weight 242.31 g/mol
IUPAC Name tert-butyl (1S,2S,5R)-2-(hydroxymethyl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate
Standard InChI InChI=1S/C12H22N2O3/c1-12(2,3)17-11(16)14-8-4-5-10(14)9(7-15)13-6-8/h8-10,13,15H,4-7H2,1-3H3/t8-,9-,10+/m1/s1
Standard InChI Key JHOFNBMKSZPAMM-BBBLOLIVSA-N
Isomeric SMILES CC(C)(C)OC(=O)N1[C@@H]2CC[C@H]1[C@H](NC2)CO
SMILES CC(C)(C)OC(=O)N1C2CCC1C(NC2)CO
Canonical SMILES CC(C)(C)OC(=O)N1C2CCC1C(NC2)CO

Introduction

Chemical Identity and Structural Features

The compound belongs to the diazabicyclooctane family, characterized by a fused bicyclic framework containing two nitrogen atoms. Its molecular formula is C₁₂H₂₂N₂O₃, with a molecular weight of 242.31 g/mol . The structure includes a tert-butyl carbamate group and a hydroxymethyl substituent, both critical for its reactivity and interactions.

Key Structural Attributes:

  • Bicyclic Core: The 3,8-diazabicyclo[3.2.1]octane system imposes structural rigidity, influencing conformational preferences and binding interactions .

  • Stereochemistry: The (1S,2S,5R) configuration dictates spatial arrangements of functional groups, impacting biological activity and synthetic pathways .

  • Functional Groups:

    • tert-Butyl carbamate: Enhances solubility and serves as a protecting group in multi-step syntheses .

    • Hydroxymethyl group: Provides a site for further chemical modifications, such as esterification or oxidation.

Table 1: Molecular Properties

PropertyValueSource
Molecular FormulaC₁₂H₂₂N₂O₃
Molecular Weight242.31 g/mol
CAS Number2820536-71-6
IUPAC Nametert-butyl (1S,2S,5R)-2-(hydroxymethyl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate

Synthesis and Stereochemical Control

The synthesis of this compound involves multi-step organic reactions requiring precise stereochemical control. While detailed protocols are proprietary, general pathways can be inferred from analogous diazabicyclooctane syntheses .

Key Synthetic Steps:

  • Ring Formation: Cyclization reactions, such as intramolecular nucleophilic substitution or [3+2] cycloadditions, construct the bicyclic core .

  • Stereoselective Functionalization: Chiral catalysts or reagents introduce the hydroxymethyl group at the (2S) position .

  • Protection/Deprotection: The tert-butyl carbamate group is introduced via reaction with di-tert-butyl dicarbonate (Boc anhydride) .

Challenges in Synthesis:

  • Regioselectivity: Ensuring correct nitrogen atom functionalization (N8 vs. N3) .

  • Stereochemical Purity: Maintaining the (1S,2S,5R) configuration requires chiral auxiliaries or resolution techniques .

Stereochemical Importance

The compound’s stereochemistry profoundly influences its physicochemical and biological properties.

Impact on Molecular Interactions

  • The (1S,2S,5R) configuration positions the hydroxymethyl group in a spatial orientation that enhances hydrogen bonding with biological targets .

  • Comparative studies of stereoisomers (e.g., 1R,2S,5S or 1S,2R,5R) show reduced activity in receptor binding assays, underscoring the importance of the specified configuration .

Crystallographic Insights

X-ray crystallography of related compounds reveals:

  • Bicyclic Conformation: The diazabicyclo[3.2.1]octane core adopts a chair-like conformation, minimizing steric strain .

  • Intermolecular Interactions: Hydrogen bonds between the hydroxymethyl group and adjacent molecules stabilize crystal packing .

Applications in Medicinal Chemistry

This compound serves as a versatile intermediate in drug discovery, particularly for central nervous system (CNS) and antimicrobial agents.

Pharmacological Scaffolds

  • Neuromodulators: The bicyclic framework mimics tropane alkaloids, enabling interactions with neurotransmitter transporters .

  • Antibacterial Agents: Functionalization at the hydroxymethyl position yields derivatives with activity against Gram-positive pathogens.

Table 2: Comparative Activity of Derivatives

DerivativeTargetIC₅₀ (nM)Source
2-Acetoxyethyl analogDopamine Transporter12.3
2-Carboxyamide analogβ-Lactamase0.45

Case Study: Analgesic Development

A 2024 study utilized this compound to synthesize a μ-opioid receptor agonist with 10-fold selectivity over δ-opioid receptors, highlighting its potential in pain management .

Research Frontiers

Recent studies explore novel applications and synthetic methodologies:

Catalytic Asymmetric Synthesis

A 2025 report demonstrated a nickel-catalyzed [3+2] cycloaddition to construct the diazabicyclo[3.2.1]octane core with 98% enantiomeric excess .

Bioconjugation Strategies

The hydroxymethyl group has been functionalized with fluorophores for use in targeted drug delivery imaging .

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